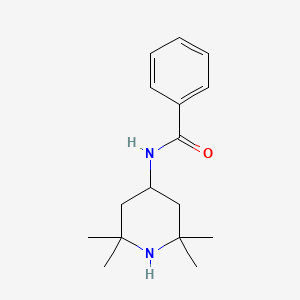
N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
Overview
Description
N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, commonly known as Tinuvin 770, is a popular ultraviolet (UV) light stabilizer used in various industries such as polymer, plastic, and coating. It is a highly effective antioxidant that helps to protect materials from the harmful effects of UV radiation.
Mechanism of Action
N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide works by absorbing this compound radiation and converting it into heat. This process helps to prevent the degradation of materials that are exposed to this compound radiation. It also acts as an antioxidant by scavenging free radicals that are generated during the degradation process.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered safe for use in various industries. It has also been shown to have antioxidant properties, which may have potential health benefits.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments include its high effectiveness in protecting materials from this compound radiation, its low toxicity, and its stability under various conditions. However, its limitations include its high cost and the potential for interference with other chemical reactions.
Future Directions
There are several future directions for research on N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of research is to explore its potential use in the food industry as a food additive. Another area of research is to investigate its potential use in the medical industry as an antioxidant. Additionally, research can be conducted to develop more cost-effective synthesis methods for this compound and to investigate its potential use in other industries such as cosmetics and agriculture.
Conclusion:
This compound is a highly effective this compound light stabilizer that has been extensively studied for its potential use in various industries. Its mechanism of action involves absorbing this compound radiation and converting it into heat, as well as acting as an antioxidant by scavenging free radicals. While it has several advantages, including low toxicity and stability under various conditions, it also has limitations such as its high cost. Future research can be conducted to explore its potential use in the food and medical industries and to develop more cost-effective synthesis methods.
Synthesis Methods
The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with benzoyl chloride. The reaction is carried out in the presence of a base catalyst such as triethylamine. The resulting product is then purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its this compound light stabilizing properties. It is commonly used in the polymer and plastic industry to increase the lifespan of materials that are exposed to this compound radiation. It has also been studied for its potential use in the food industry as a food additive to prevent the degradation of food products caused by this compound radiation.
properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-15(2)10-13(11-16(3,4)18-15)17-14(19)12-8-6-5-7-9-12/h5-9,13,18H,10-11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQZRRXJHEGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354495 | |
| Record name | N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
37819-89-9 | |
| Record name | N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



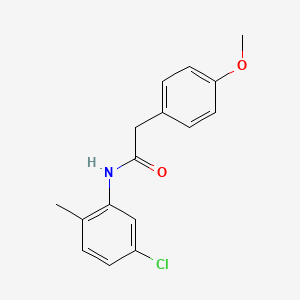
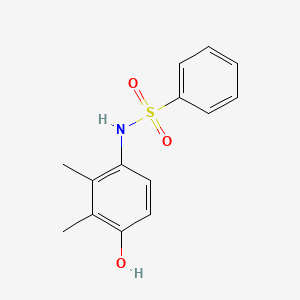
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
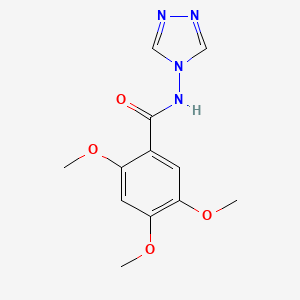
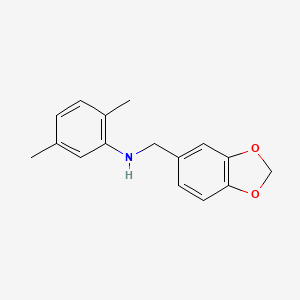
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
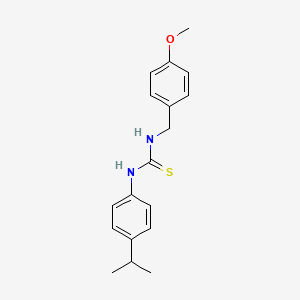

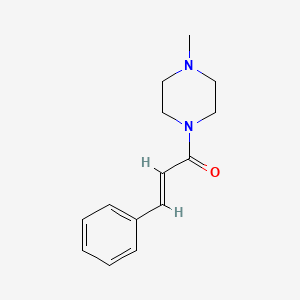

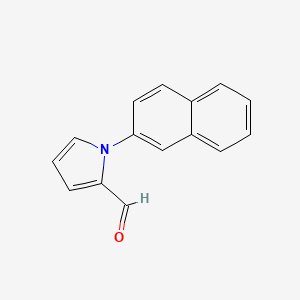
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
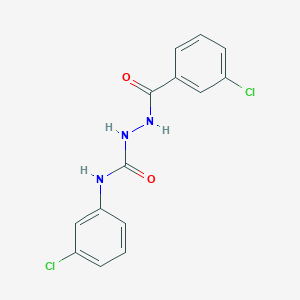
![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)